The compound can be sourced from various chemical suppliers, such as Sigma-Aldrich and BenchChem, where it is listed under the CAS number 2222512-10-7. It falls under the category of carbonyl compounds, which are significant in organic synthesis due to their reactivity and ability to form diverse chemical structures .
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate can be synthesized through several methods, typically involving the reaction of benzoic acid derivatives with pyrrolidine. One common approach includes:
Specific conditions such as temperature, solvent choice (e.g., dichloromethane), and catalysts (e.g., acid catalysts) can influence the yield and purity of the synthesized compound .
The molecular structure of methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate features:
The compound exhibits typical characteristics of amides, including resonance stabilization due to the carbonyl group. The presence of both hydrophobic (benzene) and hydrophilic (carbonyl and amine) groups suggests potential interactions in biological systems.
Molecular modeling studies indicate that the compound can adopt various conformations, which may influence its binding affinity in biological contexts .
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate participates in several chemical reactions:
These reactions highlight its utility as a synthetic intermediate in organic chemistry .
The mechanism of action for methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate is primarily related to its interactions with biological targets, potentially including receptors or enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures may exhibit activity against specific protein targets, influencing pathways related to inflammation or neuroprotection. The exact binding interactions would depend on the conformation adopted by the molecule in a biological environment .
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate has potential applications across various fields:
Its versatility makes it a valuable compound for research and development in pharmaceutical sciences .
The structural landscape of aryl carbonylpyrrolidine derivatives demonstrates remarkable diversity, with subtle variations significantly modulating biological activity. Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate occupies a distinct niche within this taxonomy, differing critically from related structures through ring size, substitution patterns, and spatial orientation. The following comparative analysis highlights key structural relatives and their distinguishing characteristics:
Table 1: Structural Taxonomy of Aryl Carbonylpyrrolidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations | Bioactive Significance |
---|---|---|---|---|---|
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate | 2222512-10-7 | C₁₃H₁₅NO₃ | 233.27 | Ortho-substituted benzoate; pyrrolidine ring | Prototype hybrid with conformational constraint |
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate | 24676-90-2 | C₁₄H₁₇NO₃ | 247.29 | Piperidine ring (6-membered) vs pyrrolidine | Enhanced lipophilicity; altered receptor fit [2] |
Methyl 2-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}benzoate | 75488167 (CID) | C₁₉H₁₉NO₃ | 309.36 | Meta-substituted biphenyl core | Extended conjugation; increased steric bulk [6] |
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate | 90636172 (CID) | C₁₇H₁₇N₃O₄ | 327.34 | Pyrazine-oxypyrrolidine linker | Dual hydrogen bonding capability [3] |
Methyl 2-(1H-pyrrol-1-yl)benzoate | 2776733 (CID) | C₁₂H₁₁NO₂ | 201.22 | Aromatic pyrrole directly linked (no carbonyl spacer) | Planar configuration; distinct electronic profile [9] |
The defining feature of Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate is its ortho-disubstituted benzene core, which imposes significant conformational constraints compared to meta- or para-substituted analogs like Methyl 2-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}benzoate [6]. This ortho arrangement forces a approximately 60-70° dihedral angle between the benzoate plane and the amide bond, reducing molecular symmetry while enhancing target specificity through precise three-dimensional positioning. Furthermore, the five-membered pyrrolidine ring distinguishes it from its six-membered piperidine counterpart (Methyl 2-[(piperidin-1-yl)carbonyl]benzoate, CAS# 24676-90-2), which offers greater conformational flexibility and increased lipophilicity (as evidenced by the higher molecular weight of 247.29 g/mol) but potentially reduced binding affinity to sterically constrained targets [2]. The tertiary amide linkage serves as a critical hydrogen bond acceptor while resisting metabolic hydrolysis more effectively than secondary amides, enhancing pharmacokinetic stability. Notably, modifications to the pyrrolidine ring—such as the introduction of a 3-(pyrazin-2-yloxy) substituent as in CID 90636172—introduce additional hydrogen bonding sites but simultaneously increase molecular weight and polar surface area, which may compromise membrane permeability [3]. The preservation of the unsubstituted pyrrolidine in the prototype compound thus represents an optimal balance between target engagement potential and drug-like properties within this structural class.
The methyl benzoate moiety in Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate transcends its role as a mere structural component, serving as a multifunctional pharmacophoric element with distinct advantages in drug design. As an ester prodrug enabler, the methyl ester group offers strategic metabolic lability, designed for enzymatic hydrolysis in vivo to the corresponding carboxylic acid, thereby enhancing tissue penetration of the parent molecule while facilitating target engagement through the anionic form [10]. This property is extensively exploited in kinase inhibitor design, where benzoate esters serve as precursors to bioactive acids capable of forming salt bridges with lysine or arginine residues in ATP-binding pockets [8]. The spatial directing capacity of the ortho-positioned ester group creates a unique electronic environment, withdrawing electron density from the adjacent carbonyl linker and enhancing its hydrogen-bond accepting capability by approximately 30% compared to para-substituted isomers, as demonstrated by molecular electrostatic potential calculations [8]. This electron-withdrawing effect synergizes with the benzoate ring’s inherent capacity for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp), a feature critical for high-affinity binding to numerous enzyme targets including tyrosine kinases, phosphodiesterases, and histone deacetylases [8] [10]. Furthermore, the methyl ester group contributes favorably to the compound's lipophilicity profile, with calculated logP values typically ranging between 1.8-2.2, positioning it within the optimal range for passive cellular permeability while retaining sufficient aqueous solubility for formulation development [1] [4]. The benzoate ring also provides an adaptable synthetic handle for structural diversification through electrophilic aromatic substitution, transition metal-catalyzed cross-coupling, or directed ortho-metalation, enabling efficient generation of structure-activity relationship (SAR) libraries around the core scaffold [8].
The strategic incorporation of the pyrrolidin-1-yl carbonyl linker between the aromatic benzoate system and the alicyclic amine moiety confers distinct biophysical and pharmacological advantages over alternative nitrogen heterocycles. Pyrrolidine's constrained ring geometry (envelope conformation with C₂-C₃ puckering) imposes significant conformational restriction on the amide bond, reducing the entropic penalty upon target binding compared to more flexible linear chains or larger rings like piperidine [10]. This pre-organization effect typically enhances binding affinity by 2-3 orders of magnitude for specific targets compared to acyclic analogs. The basic tertiary amine within the pyrrolidine ring (predicted pKₐ ~10.2) remains predominantly protonated under physiological conditions, facilitating the formation of critical ionic interactions with aspartate or glutamate residues in target proteins while simultaneously improving aqueous solubility through salt formation [1] [4]. Furthermore, the pyrrolidine nitrogen serves as a versatile hydrogen bond acceptor without competing donor properties, enabling directional interactions with protein backbone NH groups that secondary amines cannot achieve.
Table 2: Pharmacological Advantages of Pyrrolidine Linker Over Alternative Nitrogen Heterocycles
Pharmacological Property | Pyrrolidine Linker | Piperidine Analog | Acyclic Tertiary Amine |
---|---|---|---|
Ring Conformation | Envelope puckering (C₂-C₃) | Chair-boat equilibrium | Free rotation |
Amide Bond Orientation | Restricted rotation (ΔG‡ ~12 kcal/mol) | Moderate restriction (ΔG‡ ~8 kcal/mol) | Unrestricted (ΔG‡ ~3 kcal/mol) |
Basic Nitrogen pKₐ | ~10.2 (favorable cation formation) | ~10.8 (similar cation formation) | ~9.8 (variable) |
Membrane Permeability (log P) | 1.8-2.2 (optimal) | 2.3-2.7 (increased lipophilicity) | Highly variable (1.5-3.5) |
Metabolic Stability (t₁/₂) | High (resistant to CYP3A4 oxidation) | Moderate (CYP3A4 oxidation at C₃/C₄) | Low (N-dealkylation susceptibility) |
Hydrogen Bond Capacity | Acceptor only (directional) | Acceptor only | Donor/acceptor (non-directional) |
Compared to piperidine-based analogs (e.g., Methyl 2-[(piperidin-1-yl)carbonyl]benzoate), the pyrrolidine linker demonstrates superior metabolic stability due to the absence of activated C₃/C₄ positions susceptible to cytochrome P450-mediated oxidation, thereby extending in vivo half-life [2] [4]. The sp³-hybridized carbon framework effectively disrupts molecular planarity, potentially enhancing solubility and reducing crystallization tendencies compared to fully aromatic systems like Methyl 2-(1H-pyrrol-1-yl)benzoate (CID 2776733) [9]. Critically, the pyrrolidine ring serves as a bioisostere for proline-like motifs found in endogenous peptide ligands, potentially enabling recognition by transporters and receptors involved in peptide signaling pathways [10]. This molecular mimicry is particularly valuable in designing protease inhibitors or G-protein-coupled receptor (GPCR) modulators where native ligands contain proline residues. The synergistic electronic interplay between the amide carbonyl and the adjacent α-carbons of the pyrrolidine ring creates a polarized binding domain capable of simultaneous hydrogen bonding and van der Waals interactions, significantly enhancing target affinity compared to simpler alkylamine linkers. These collective attributes establish methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate as a privileged scaffold for rational drug design across multiple therapeutic domains, particularly in kinase modulation and antibacterial development where such hybrid architectures demonstrate pronounced pharmacophoric superiority [8] [10].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3